molecular formula C6H5NO2S B3143397 (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid CAS No. 52396-77-7

(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid

Cat. No.: B3143397
CAS No.: 52396-77-7
M. Wt: 155.18 g/mol
InChI Key: PIWFCOHMNRSNNY-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid is an organic compound that features a thiazole ring attached to a propenoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazole ring, which contains both sulfur and nitrogen atoms, imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid typically involves the condensation of a thiazole derivative with an appropriate aldehyde or ketone, followed by oxidation to form the propenoic acid moiety. One common method involves the use of phosphorus pentasulfide as a sulfurizing agent in the Paal–Knorr reaction . This reaction can be carried out under basic conditions to generate the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the propenoic acid moiety to a propanoic acid derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.

    Substitution: Halogenating agents or nucleophiles like amines can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Propanoic acid derivatives.

    Substitution: Functionalized thiazole derivatives.

Scientific Research Applications

(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid involves its interaction with molecular targets in biological systems. The thiazole ring can interact with enzymes or receptors, modulating their activity. The propenoic acid moiety may also participate in hydrogen bonding or electrostatic interactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

    1,3-thiazole: A simpler thiazole derivative without the propenoic acid moiety.

    Thiadiazoles: Compounds containing a similar sulfur-nitrogen ring structure but with different substituents.

    Thiazolo[3,2-a]pyrimidines: More complex structures with additional fused rings.

Uniqueness: (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid is unique due to the combination of the thiazole ring and the propenoic acid moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S/c8-6(9)2-1-5-7-3-4-10-5/h1-4H,(H,8,9)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWFCOHMNRSNNY-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=N1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144163-52-0
Record name (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid
Reactant of Route 3
Reactant of Route 3
(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid
Reactant of Route 5
Reactant of Route 5
(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid
Reactant of Route 6
Reactant of Route 6
(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.